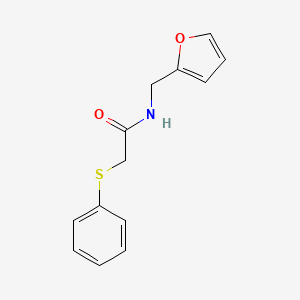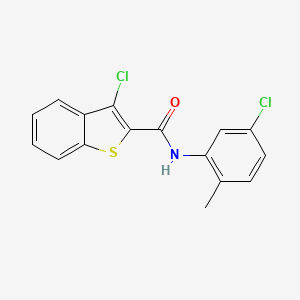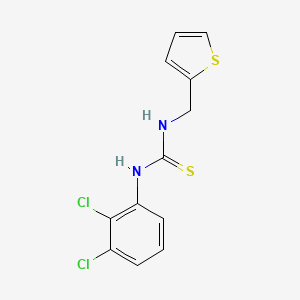
N-(2,3-dichlorophenyl)-N'-(2-thienylmethyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dichlorophenyl)-N'-(2-thienylmethyl)thiourea, also known as DCTTU, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DCTTU is a thiourea derivative that has been synthesized and studied for its biological and chemical properties.
Mécanisme D'action
The mechanism of action of N-(2,3-dichlorophenyl)-N'-(2-thienylmethyl)thiourea is not fully understood. However, it is believed that N-(2,3-dichlorophenyl)-N'-(2-thienylmethyl)thiourea inhibits the activity of enzymes involved in DNA replication and protein synthesis, leading to the inhibition of cell growth and proliferation. N-(2,3-dichlorophenyl)-N'-(2-thienylmethyl)thiourea has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-(2,3-dichlorophenyl)-N'-(2-thienylmethyl)thiourea has been shown to have several biochemical and physiological effects. In vitro studies have shown that N-(2,3-dichlorophenyl)-N'-(2-thienylmethyl)thiourea inhibits the activity of several enzymes, including topoisomerase II, which is involved in DNA replication, and protein kinase C, which is involved in cell signaling pathways. N-(2,3-dichlorophenyl)-N'-(2-thienylmethyl)thiourea has also been found to induce oxidative stress in cancer cells, leading to cell death.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,3-dichlorophenyl)-N'-(2-thienylmethyl)thiourea has several advantages for lab experiments. It is a relatively simple compound to synthesize and purify, making it readily available for research purposes. In addition, N-(2,3-dichlorophenyl)-N'-(2-thienylmethyl)thiourea has been shown to have potent antitumor, antifungal, and antibacterial activity, making it a promising candidate for further research. However, N-(2,3-dichlorophenyl)-N'-(2-thienylmethyl)thiourea also has some limitations. It is a toxic compound, and caution must be taken when handling it. In addition, its mechanism of action is not fully understood, which may limit its potential applications.
Orientations Futures
There are several future directions for research involving N-(2,3-dichlorophenyl)-N'-(2-thienylmethyl)thiourea. One direction is to further investigate its antitumor, antifungal, and antibacterial properties. This could involve in vivo studies to determine its efficacy and toxicity in animal models. Another direction is to investigate its potential as a therapeutic agent for other diseases, such as viral infections. Finally, further research is needed to fully understand the mechanism of action of N-(2,3-dichlorophenyl)-N'-(2-thienylmethyl)thiourea, which could lead to the development of more potent and selective compounds.
Méthodes De Synthèse
N-(2,3-dichlorophenyl)-N'-(2-thienylmethyl)thiourea can be synthesized by reacting 2,3-dichloroaniline with 2-thienylmethylisothiocyanate. The reaction is carried out in the presence of a base, such as sodium hydroxide, in a solvent such as methanol. The product is then purified by recrystallization from a suitable solvent. The yield of the reaction is typically around 50-60%.
Applications De Recherche Scientifique
N-(2,3-dichlorophenyl)-N'-(2-thienylmethyl)thiourea has been studied for its potential applications in several fields. In the field of medicinal chemistry, N-(2,3-dichlorophenyl)-N'-(2-thienylmethyl)thiourea has been investigated for its antitumor, antifungal, and antibacterial properties. It has been found to inhibit the growth of various cancer cell lines, including breast, ovarian, and lung cancer cells. N-(2,3-dichlorophenyl)-N'-(2-thienylmethyl)thiourea has also been shown to have antifungal activity against several fungi, including Candida albicans and Aspergillus fumigatus. In addition, N-(2,3-dichlorophenyl)-N'-(2-thienylmethyl)thiourea has been found to have antibacterial activity against several bacteria, including Staphylococcus aureus and Escherichia coli.
Propriétés
IUPAC Name |
1-(2,3-dichlorophenyl)-3-(thiophen-2-ylmethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2S2/c13-9-4-1-5-10(11(9)14)16-12(17)15-7-8-3-2-6-18-8/h1-6H,7H2,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUYDIKBGHBWZAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)NC(=S)NCC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dichlorophenyl)-3-(thiophen-2-ylmethyl)thiourea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-{N-[(4-chlorophenoxy)acetyl]ethanehydrazonoyl}phenyl)-4-methylbenzamide](/img/structure/B5715542.png)
![N-{[(4-bromophenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B5715554.png)
![4-methoxy-3-nitro-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B5715558.png)
![4-({[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzonitrile](/img/structure/B5715566.png)
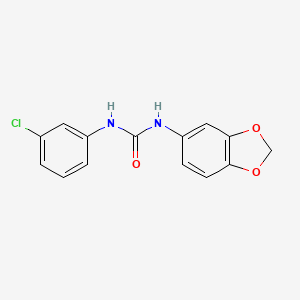
![N-[4-(1,3,4-oxadiazol-2-yl)phenyl]benzamide](/img/structure/B5715573.png)
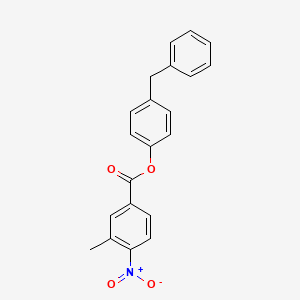
![1-methyl-4-[(5-methyl-2-thienyl)methyl]-1,4-diazepane](/img/structure/B5715576.png)
![N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)-2-furamide](/img/structure/B5715579.png)
![N-(2-fluorophenyl)-N'-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5715594.png)
![N-(5-chloro-2-methoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5715602.png)
![2-[(1-ethyl-1H-benzimidazol-2-yl)methoxy]benzamide](/img/structure/B5715609.png)
